molecular formula C2HCl3N4 B14417689 5-(trichloromethyl)-2H-tetrazole CAS No. 85916-02-5

5-(trichloromethyl)-2H-tetrazole

Cat. No.: B14417689
CAS No.: 85916-02-5
M. Wt: 187.41 g/mol
InChI Key: UHTODGGDSISINL-UHFFFAOYSA-N
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Description

5-(Trichloromethyl)-2H-tetrazole is an organic compound characterized by the presence of a trichloromethyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trichloromethyl)-2H-tetrazole typically involves the reaction of trichloromethyl chloroformate with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions. The process can be summarized as follows:

    Reactants: Trichloromethyl chloroformate and sodium azide.

    Solvent: Acetonitrile or DMF.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trichloromethyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

5-(Trichloromethyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(trichloromethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Uniqueness: 5-(Trichloromethyl)-2H-tetrazole is unique due to its tetrazole ring structure combined with a trichloromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

85916-02-5

Molecular Formula

C2HCl3N4

Molecular Weight

187.41 g/mol

IUPAC Name

5-(trichloromethyl)-2H-tetrazole

InChI

InChI=1S/C2HCl3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9)

InChI Key

UHTODGGDSISINL-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)C(Cl)(Cl)Cl

Origin of Product

United States

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